molecular formula C34H28Cl2FeP2Pd B1145433 Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride CAS No. 72287-26-4

Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride

Cat. No.: B1145433
CAS No.: 72287-26-4
M. Wt: 731.7 g/mol
InChI Key: NXQGGXCHGDYOHB-UHFFFAOYSA-L
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Description

Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride is a coordination complex that contains iron and cyclopentadienyl, along with a phosphane ligand. It has a molecular formula of C34H30Cl2FeP2Pd and a molecular weight of 733.721 Da. This compound is notable for its applications in catalysis and organometallic chemistry.

Mechanism of Action

    Biochemical Pathways

    The compound is involved in the Diels–Alder addition, a thermodynamically controlled reaction that involves the critical interconversion between the 2,4-dienyl isomer and 1,4-dienyl isomer . This reaction is crucial in the synthesis of various organic compounds.

    Pharmacokinetics

    721 Da . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

    Result of Action

    The result of the action of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride is the synthesis of ligands of oxazepine ring systems in palladium-catalyzed coupling reactions . It also aids in the preparation of novel functionalized furan derivatives through continuous C-C of palladium phosphinates and C-O bonding reactions .

    Action Environment

    The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of triple bonds in the structure of dendrimers determines the possibility of their subsequent modification, in particular, by coordinating with metal compounds to obtain catalytically active nanocomposites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride typically involves the reaction of cyclopentadienyl iron complexes with diphenylphosphane and palladium chloride. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants and products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to laboratory synthesis are scaled up, with careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligand substitution reactions are common, where the phosphane ligand can be replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce a variety of ligand-substituted complexes .

Scientific Research Applications

Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation reactions.

    Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.

    Medicine: Research is ongoing into its potential use in drug synthesis and development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;dichloropalladium;iron: Similar structure but different coordination environment.

    1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): Another palladium complex with similar catalytic properties.

Uniqueness

Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride is unique due to its specific coordination environment and the presence of both iron and palladium centers. This unique structure provides distinct catalytic properties that are not observed in other similar compounds .

Properties

CAS No.

72287-26-4

Molecular Formula

C34H28Cl2FeP2Pd

Molecular Weight

731.7 g/mol

IUPAC Name

cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;dichloropalladium;iron(2+)

InChI

InChI=1S/2C17H14P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2/p-2

InChI Key

NXQGGXCHGDYOHB-UHFFFAOYSA-L

SMILES

[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Pd+2]

Canonical SMILES

[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Synonyms

(Bis(η5-(diphenylphosphino)cyclopentadienyl)iron)dichloropalladium;  (SP-4-2)-[1,1’-Bis(diphenylphosphino-κP)ferrocene]dichloropalladium;  1,1’-Bis(diphenylphosphino)ferrocenepalladium Dichloride;  Dichloro(diphenylphosphinoferrocene)palladium;  Dichloro

Origin of Product

United States

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